

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-lodoaniline

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This guide offers a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for **2-iodoaniline** against its parent compound, aniline, and other orthohalogenated anilines. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of spectral features, supported by experimental data and protocols, to aid in the structural elucidation and characterization of these aromatic amines.

¹H and ¹³C NMR Data Comparison

The following table summarizes the 1 H and 13 C NMR chemical shifts (δ) and coupling constants (J) for **2-iodoaniline** and related compounds. All data was recorded in deuterated chloroform (CDCl₃) as the solvent.



Compound	Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2-Iodoaniline	H-3	7.66	dd	J = 7.9, 1.2
H-4	6.50	t	J = 7.5	
H-5	7.16	t	J = 7.6	
H-6	6.77	d	J = 8.0	
-NH ₂	4.09	S	-	_
C-1	146.69	S	-	_
C-2	84.13	S	-	_
C-3	138.94	S	-	_
C-4	119.92	S	-	_
C-5	129.29	S	-	_
C-6	114.68	S	-	_
Aniline	Aromatic H	6.7-7.2	m	-
-NH ₂	3.60	S	-	
C-1	146.5	S	-	
C-2/C-6	115.1	S	-	
C-3/C-5	129.3	S	-	
C-4	118.5	S	-	
2-Chloroaniline	Aromatic H	6.67-7.22	m	-
-NH ₂	3.92	br s	-	
C-1	142.9	S	-	_
C-2	119.1	S	-	
C-3	129.1	S	-	



C-4	119.9	S	-	•
C-5	127.3	S	-	•
C-6	116.1	S	-	
2-Bromoaniline	Aromatic H	6.61-7.39	m	-
-NH ₂	4.01	br s	-	
C-1	143.9	S	-	_
C-2	109.4	S	-	
C-3	132.7	S	-	_
C-4	119.5	S	-	-
C-5	128.4	S	-	-
C-6	115.8	S	-	-

Experimental Protocol for NMR Analysis of 2- Iodoaniline

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of **2-iodoaniline**.

Materials and Equipment:

- 2-lodoaniline sample
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- High-field NMR spectrometer (e.g., 400 MHz or higher)
- · Pipettes and vials

Sample Preparation:



- Accurately weigh 10-20 mg of the 2-iodoaniline sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
- Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition:

- Insert the NMR tube into the spectrometer's autosampler or manually load it into the magnet.
- Lock the spectrometer on the deuterium signal of the CDCl3.
- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
- Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:
 - Pulse Program: zg30
 - Number of Scans: 16-32
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 1-2 seconds
 - Spectral Width: 16 ppm
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Data Acquisition:



- Using the same sample, switch the spectrometer to the ¹³C nucleus.
- Tune and match the probe for the ¹³C frequency.
- Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling. Typical parameters for a 100 MHz (for ¹³C) spectrometer are:
 - Pulse Program: zgpg30
 - Number of Scans: 1024 or more, depending on sample concentration
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2 seconds
 - Spectral Width: 240 ppm
- Process the FID with a Fourier transform.
- Phase the spectrum.
- Calibrate the chemical shift scale using the CDCl₃ triplet (center peak at 77.16 ppm).

Visualization of 2-lodoaniline Structure and NMR Assignments

The following diagram illustrates the structure of **2-iodoaniline** with the numbering of the carbon and hydrogen atoms, corresponding to the assignments in the NMR data table.

Caption: Structure of **2-lodoaniline** and its NMR assignments.

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